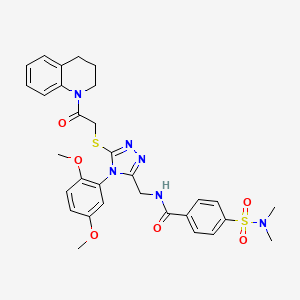
8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as Rolipram, is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), which is an important second messenger in many physiological processes. Rolipram has been studied for its potential therapeutic applications in a variety of diseases, including depression, Alzheimer's disease, and asthma.
作用机制
8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione works by selectively inhibiting PDE4, which leads to an increase in cAMP levels. Increased cAMP levels can have a variety of effects on cellular processes, including the activation of protein kinase A (PKA) and the inhibition of pro-inflammatory cytokine production. By inhibiting PDE4, 8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to have anti-inflammatory, neuroprotective, and antidepressant effects.
Biochemical and Physiological Effects
8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to increase cAMP levels in the brain and reduce pro-inflammatory cytokine production. It has also been shown to improve cognitive function and reduce beta-amyloid accumulation in animal models of Alzheimer's disease. Additionally, 8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to reduce airway inflammation and hyperresponsiveness in animal models of asthma.
实验室实验的优点和局限性
One advantage of using 8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione in lab experiments is its selectivity for PDE4. This allows for more specific targeting of cAMP signaling pathways, which can be useful in studying the effects of cAMP on cellular processes. Additionally, 8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been extensively studied in animal models, which can provide useful information for designing experiments in humans.
One limitation of using 8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione in lab experiments is its potential for off-target effects. While it is selective for PDE4, it can still have effects on other PDE isoforms and cellular processes. Additionally, 8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to have a narrow therapeutic window, which can make dosing difficult.
未来方向
There are several potential future directions for research on 8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. One area of interest is its potential use in the treatment of depression and other mood disorders. While it has been shown to have antidepressant effects in animal models, more research is needed to determine its efficacy and safety in humans.
Another area of interest is its potential use in the treatment of Alzheimer's disease. While it has been shown to improve cognitive function and reduce beta-amyloid accumulation in animal models, more research is needed to determine its efficacy and safety in humans.
Finally, 8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been studied for its potential use in the treatment of asthma. More research is needed to determine its efficacy and safety in humans, as well as its potential use in combination with other asthma medications.
合成方法
8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be synthesized using a variety of methods, including the reaction of 4-methoxyphenethylamine with 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, followed by reduction of the resulting intermediate with lithium aluminum hydride. Another method involves the reaction of 4-methoxyphenethylamine with 8-chloro-3-methyl-1H-purine-2,6(3H,7H)-dione, followed by treatment with sodium ethoxide.
科学研究应用
8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications. In animal models, it has been shown to have antidepressant, anxiolytic, and cognitive-enhancing effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function and reduce beta-amyloid accumulation in animal models. Additionally, 8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been studied for its potential use in the treatment of asthma, as it has been shown to reduce airway inflammation and hyperresponsiveness in animal models.
属性
IUPAC Name |
8-(ethylamino)-7-[2-(4-methoxyphenyl)ethyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-4-18-16-19-14-13(15(23)20-17(24)21(14)2)22(16)10-9-11-5-7-12(25-3)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,18,19)(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZRPETUJAKVSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CCC3=CC=C(C=C3)OC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid](/img/structure/B3003849.png)
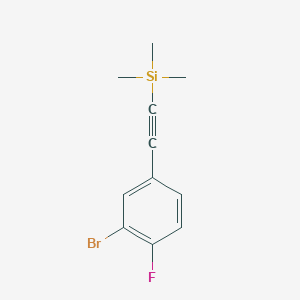


![1-Oxo-2-[1-(propan-2-yl)piperidin-4-yl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B3003857.png)

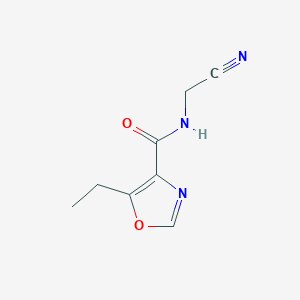
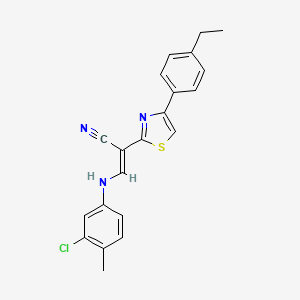
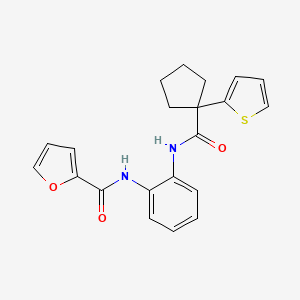
![N-(2-(1H-pyrazol-1-yl)ethyl)-1-ethyl-5-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3003865.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B3003866.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B3003867.png)
